Cycloviolacin O20 is primarily isolated from the plant Viola odorata, also known as sweet violet. This plant has been traditionally used in various cultures for its medicinal properties. The extraction and isolation of cyclotides like cycloviolacin O20 typically involve methods such as solvent extraction, chromatography, and mass spectrometry to ensure purity and structural integrity .
Cycloviolacin O20 falls under the classification of cyclic peptides known as cyclotides. These peptides are distinguished by their cyclic structure formed through head-to-tail linkage of amino acids, stabilized by disulfide bonds. Cyclotides are further categorized based on their sequence and structural variations, with cycloviolacin O20 being part of the "bracelet" subclass due to its unique folding and stability characteristics .
The synthesis of cycloviolacin O20 can be achieved through several methods, with solid-phase peptide synthesis being the most common approach. This method allows for the stepwise assembly of amino acids on a solid support, followed by cyclization to form the final cyclic structure.
Cycloviolacin O20 features a compact structure stabilized by three disulfide bonds that create a cystine knot motif. This unique arrangement contributes to its stability and resistance to proteolytic degradation.
Cycloviolacin O20 participates in various chemical reactions that are critical for its biological function:
The reaction mechanisms involve both electrostatic interactions and hydrophobic effects that facilitate the insertion of cycloviolacin O20 into lipid bilayers.
The mechanism by which cycloviolacin O20 exerts its biological effects primarily revolves around its ability to disrupt cellular membranes:
Studies have demonstrated that cycloviolacin O20's cytotoxicity is significantly higher against tumor cells compared to normal cells, suggesting a potential therapeutic application in oncology .
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and structural integrity during synthesis and isolation processes .
Cycloviolacin O20 has garnered attention for its potential applications in various fields:
Cycloviolacin O2 (CyO2) belongs to the cyclotide family, characterized by a head-to-tail cyclic backbone and a cyclic cystine knot (CCK) motif. This unique architecture comprises 28–37 amino acids, with CyO2 containing 31 residues (sequence: GIPCGESCVWIPCISSAIGCSCKSKVCYRN) and a molecular weight of 3164.75 g/mol [1] [4]. The CCK motif arises from three disulfide bonds (Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) forming a knotted core where one disulfide penetrates a macrocycle created by the other two, creating a rigid, triangular structure [3] [7]. This topology confers exceptional stability: CyO2 withstands temperatures >100°C, extreme pH, and proteolytic degradation (e.g., trypsin, pepsin) due to limited backbone flexibility and restricted enzyme access [4] [6]. The circular backbone eliminates terminal residues susceptible to exopeptidases, while the cystine knot prevents unfolding under denaturing conditions [10].
Table 1: Key Structural Features of Cycloviolacin O2
Feature | Description | Functional Implication |
---|---|---|
Backbone Cyclization | Head-to-tail circular peptide (31 residues) | Resistance to exoproteases; conformational rigidity |
Disulfide Bonds | Three pairs: Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, Cysᴵᴵᴵ–Cysⱽᴵ (cystine knot) | Thermal/chemical stability; mechanical integrity |
Loop Regions | Six loops between cysteine residues | Sites for bioactivity modulation; variable sequence tolerance |
Hydrophobic Surface | Cluster of nonpolar residues (Val, Ile, Trp) | Membrane interaction; pore formation in target cells |
A glutamic acid residue (Glu⁶) in loop 1 of CyO2 is evolutionarily conserved across cyclotides and is critical for structural and functional integrity. NMR studies reveal that Glu⁶ coordinates a hydrogen-bond network involving backbone amides of Cys⁵, Cys⁶, and Val⁷, stabilizing the β-hairpin in loops 1–3 [2] [8]. Methylation of Glu⁶ disrupts this network, causing conformational fluctuations and a 48-fold reduction in cytotoxicity (IC₅₀ shift from 0.2 μM to >10 μM against lymphoma cells) [8]. This residue also enables functional aggregation: native CyO2 self-associates into oligomers via Glu⁶-mediated intermolecular interactions, facilitating membrane pore formation. Disruption of Glu⁶ abolishes membrane permeabilization in liposome assays and reduces bactericidal activity against E. coli (MIC increases from 2.2 μM to >20 μM) [1] [6] [8].
Table 2: Structural and Functional Consequences of Glu⁶ Modification in CyO2
Parameter | Native CyO2 | Glu⁶-Methylated CyO2 | Change |
---|---|---|---|
Cytotoxicity (IC₅₀) | 0.2 μM | >10 μM | 48-fold decrease |
Membrane Permeabilization | Rapid calcein release | No release | Abolished |
Antibacterial Activity (MIC vs. E. coli) | 2.2 μM | >20 μM | >9-fold decrease |
Structural Stability | Compact β-sheet core | Disordered loops 1–3 | Reduced |
CyO2 belongs to the bracelet subfamily, distinguished from Möbius cyclotides by:
Table 3: Bracelet vs. Möbius Cyclotide Structural and Functional Attributes
Attribute | Bracelet (e.g., CyO2) | Möbius (e.g., Kalata B1) |
---|---|---|
Loop 5 Feature | No cis-proline; linear conformation | cis-Proline; 180° backbone twist |
Secondary Structure | 310-helix in loop 3 | Extended bends; no helices |
Hydrophobicity | Higher (clustered Val, Ile, Trp) | Moderate (polar residues in loops) |
Cytotoxicity | IC₅₀: 0.1–1.0 μM (cancer cells) | IC₅₀: 5–50 μM (cancer cells) |
Membrane Interaction | Forms stable pores; PE-specific | Surface binding; cholesterol-sensitive |
The cystine knot topology in CyO2 enforces conformational rigidity through:
Table 4: Disulfide Bond Functions in CyO2
Disulfide Pair | Structural Role | Consequence of Disruption |
---|---|---|
Cysᴵ–Cysᴵⱽ | Stabilizes loops 1 and 4 | Loss of β-hairpin; reduced hydrophobic surface |
Cysᴵᴵ–Cysⱽ | Anchors loop 3 helix to knot core | Helix destabilization; impaired membrane insertion |
Cysᴵᴵᴵ–Cysⱽᴵ | Penetrates macrocycle; enforces knot topology | Global unfolding; abolished bioactivity |
CyO2’s disulfide-directed rigidity enables it to function as a molecular scaffold for drug design. Its loops tolerate sequence grafting while retaining the CCK-stabilized fold, facilitating engineering of novel therapeutics [7] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: